molecular formula C17H24O7 B161804 (1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one CAS No. 202522-40-5

(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one

Cat. No. B161804
M. Wt: 340.4 g/mol
InChI Key: NQJAGJJBDQOCPP-WYMINXBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 15381647 is a natural product found in Vernonanthura squamulosa with data available.

Scientific Research Applications

Synthesis and Molecular Structure

  • This compound and its derivatives are explored in synthetic chemistry for creating novel molecular structures. For instance, Hayano and Shirahama (1996) demonstrated the synthesis of transannular cyclized compounds with similar molecular structures through Diethyl Ether–Boron Trifluoride induced reactions, highlighting the versatility in forming complex bicyclo[7.2.0]undecane skeletons (Hayano & Shirahama, 1996).

Compound Formation Studies

  • Gainsford et al. (1995) identified compounds during the study of phosphoric acid-catalysed pyrolysis of cellulose, contributing to understanding the chemical processes in organic compound synthesis. This includes the study of compounds with tetracyclic structures similar to the target compound (Gainsford, Furneaux, Mason, & Miller, 1995).

Asymmetric Synthesis Research

  • The compound's structural relatives are used in asymmetric synthesis research. Yasuda et al. (1998) achieved the asymmetric total synthesis of a 14-membered diene unit showing the potential for creating complex organic structures (Yasuda, Ide, Matsumoto, & Nakata, 1998).

Complex Compound Synthesis

  • Soldatenkov et al. (1996) isolated and established the molecular structure of a compound through x-ray crystallography, demonstrating the chemical complexity and potential for forming novel tricyclic structures (Soldatenkov et al., 1996).

Application in Medicinal Chemistry

  • Lin (1993) prepared a compound with a similar structure for potential use in medicinal chemistry, illustrating the relevance of such compounds in drug design and pharmaceutical studies (Lin, 1993).

properties

IUPAC Name

(1R,2E,8S,10R,11S)-6-(ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O7/c1-4-22-9-10-13-11(18)7-16(3,20)17(21)6-5-15(2,24-17)8-12(13)23-14(10)19/h8,11,18,20-21H,4-7,9H2,1-3H3/b12-8+/t11-,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJAGJJBDQOCPP-WYMINXBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC1=C/2[C@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-O-Ethylpiptocarphol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one
Reactant of Route 2
Reactant of Route 2
(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one
Reactant of Route 3
(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one
Reactant of Route 4
(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one
Reactant of Route 5
Reactant of Route 5
(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one
Reactant of Route 6
(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one

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